molecular formula C12H11ClN2OS B4594854 N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide

N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide

Cat. No.: B4594854
M. Wt: 266.75 g/mol
InChI Key: LHTZRAXDTIRDQJ-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloropyridine moiety attached to a thiophene ring, which is further substituted with an ethyl group and a carboxamide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide has been explored for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers and organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is synthesized through chlorination of pyridine using reagents such as thionyl chloride or phosphorus pentachloride.

    Thiophene Ring Formation: The thiophene ring is formed via a cyclization reaction involving a suitable precursor, such as 2-bromoethylthiophene, under conditions that promote ring closure.

    Coupling Reaction: The chloropyridine intermediate is then coupled with the thiophene ring through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carboxamide group to form corresponding amines.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; typically conducted in an organic solvent like dichloromethane at low temperatures.

    Reduction: LiAlH4, NaBH4; reactions are usually carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Potassium carbonate, DMF; reactions are performed at elevated temperatures to facilitate nucleophilic attack.

Major Products

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene ring and carboxamide group differentiate it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-2-10-5-8(7-17-10)12(16)15-11-4-3-9(13)6-14-11/h3-7H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTZRAXDTIRDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 2
N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 3
N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 4
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N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 5
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N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 6
N-(5-chloropyridin-2-yl)-5-ethylthiophene-3-carboxamide

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